(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Beschreibung
The compound “(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a benzothiazole-derived molecule featuring a bromo substituent at position 6, a methyl group at position 3 of the benzo[d]thiazole ring, and a 4-(methylsulfonyl)benzamide moiety. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereoelectronic properties, influencing its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-19-13-8-5-11(17)9-14(13)23-16(19)18-15(20)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSPMSSDPWMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one, which is then reacted with appropriate reagents to introduce the ylidene and methylsulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential cytotoxic and antibacterial activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria, making it a candidate for further investigation as a therapeutic agent .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets and pathways makes it a valuable starting point for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its cytotoxic activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzo[d]thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The 4-(methylsulfonyl)benzamide group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., dimethylamino in 4g) . This may improve binding to nucleophilic residues in enzymes.
- Halogen Effects: The 6-bromo substituent in the target compound contrasts with chloro or iodo analogs (e.g., 3x in ).
- Biological Activity: Thiazole-quinolinium derivatives (e.g., 4c1) exhibit antibacterial properties due to cationic charges and planar aromatic systems . The target compound’s neutral sulfonyl group may reduce cytotoxicity while retaining target affinity.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : Analog 4g exhibits carbonyl peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O) . The target compound’s 4-(methylsulfonyl)benzamide group would likely show a single strong C=O stretch near 1680–1700 cm⁻¹.
- Mass Spectrometry : Compounds like 4c1 (m/z 559.2526) and 4d1 (m/z 543.2582) demonstrate high-resolution MS data correlating with their molecular formulas . The target compound’s molecular ion (C₁₆H₁₂BrN₂O₃S₂) would likely appear near m/z 423–423.
- NMR Trends : Benzo[d]thiazole protons in analogs such as 3x resonate downfield (δ 7.5–8.5 ppm) due to aromatic deshielding, while methylsulfonyl groups would produce distinct singlet peaks near δ 3.0–3.5 ppm for the SO₂CH₃ moiety .
Biologische Aktivität
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide structure, and a methylsulfonyl group. Its molecular formula is with a molecular weight of 430.28 g/mol. The presence of the bromine atom at the 6-position and the methyl group at the 3-position of the thiazole ring contribute to its unique reactivity and biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₂BrN₃O₃S |
| Molecular Weight | 430.28 g/mol |
| Structural Features | Thiazole ring, benzamide, methylsulfonyl group |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole moiety can facilitate binding to biological targets, potentially leading to modulation of enzymatic activity or alteration of signaling pathways. For instance, thiazole derivatives have been shown to exhibit enzyme inhibition, which is critical in developing therapeutic agents for various diseases.
Pharmacological Activities
- Antimicrobial Activity : Thiazole derivatives are often investigated for their antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance activity against various pathogens. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Several studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators . The specific compound may similarly exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Compounds with thiazole structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimalarial Activity : A systematic study on thiazole derivatives showed that certain modifications led to enhanced antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) indicated that electron-withdrawing groups at specific positions significantly improved efficacy .
- Leishmanicidal Activity : Hybrid compounds incorporating thiazoles have been evaluated for their leishmanicidal effects. In vitro studies demonstrated promising results against Leishmania infantum, highlighting the potential for developing new treatments for leishmaniasis .
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, and how can reaction conditions be standardized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core and subsequent coupling with sulfonamide derivatives. Key steps include:
- Bromination : Introduction of the bromine substituent at position 6 of the thiazole ring under controlled pH (6.5–7.5) and temperature (60–80°C) using N-bromosuccinimide (NBS) .
- Sulfonylation : Reaction of 4-(methylsulfonyl)benzoyl chloride with the brominated thiazole intermediate in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry of NBS to 1.1 equivalents to minimize over-bromination by-products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98% by area under the curve) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₆H₁₄BrN₂O₃S₂ (M+H⁺: 441.95) .
Q. What in vitro biological assays are recommended for preliminary screening of this compound’s bioactivity?
Methodological Answer:
- Antiproliferative Activity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination at 48–72 hours) .
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases (e.g., EGFR) due to sulfonamide’s known pharmacophore role .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antiproliferative efficacy?
Methodological Answer:
- Structural Modifications :
- Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Introduce morpholinosulfonyl or diethylamino groups to improve solubility (logP reduction by 0.5–1.0 units) .
- Assay Design :
- Parallel synthesis of derivatives (e.g., 6-Cl, 6-F analogs) followed by high-throughput screening .
- Molecular docking (AutoDock Vina) to predict binding affinity for EGFR (PDB: 1M17) .
Q. Table 1: SAR Trends in Analogous Compounds
| Derivative | Substituent (Position 6) | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Br | Bromine | 12.3 | 0.45 |
| 6-NO₂ | Nitro | 8.7 | 0.32 |
| 6-SO₂NH₂ | Sulfamoyl | 10.1 | 0.78 |
| Data adapted from |
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Hypothesis Testing :
- If conflicting IC₅₀ values arise (e.g., 12.3 μM vs. 18.5 μM), validate assay conditions (e.g., serum concentration, cell passage number) .
- Use siRNA knockdown to confirm target specificity (e.g., EGFR vs. VEGFR) .
- Advanced Techniques :
- Western Blotting : Measure downstream protein expression (e.g., p-AKT, p-ERK) to confirm pathway engagement .
- Metabolic Stability : LC-MS/MS to assess hepatic microsomal degradation (t½ > 30 min preferred) .
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
Methodological Answer:
- Chromatographic Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to resolve Z/E isomers .
- Crystallography : Single-crystal X-ray diffraction to confirm Z-configuration (C=N dihedral angle ~0°) .
- Reaction Control : Add triethylamine (1.5 eq.) to stabilize the imine intermediate and suppress E-isomer formation .
Q. How can computational modeling predict metabolic liabilities of this compound?
Methodological Answer:
- Software Tools :
- SwissADME : Predict cytochrome P450 metabolism (CYP3A4 likely primary metabolizer) .
- Meteor Nexus : Identify potential sulfonamide glucuronidation sites .
- In Silico Mutagenesis : Modify methylsulfonyl to trifluoromethanesulfonyl to reduce CYP2C9 affinity .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
